N-Propyl methacrylate
Overview
Description
N-Propyl methacrylate is an organic compound with the chemical formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers. The compound is known for its ability to form clear, hard, and durable plastics, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
N-Propyl methacrylate is a chemical compound with the formula C7H12O2 . It is an organic ester
Mode of Action
It is known that methacrylates can participate in radical polymerization reactions . In these reactions, the methacrylate acts as a monomer, forming polymers with various properties depending on the specific conditions and other monomers present .
Biochemical Pathways
It is known that methacrylates can be incorporated into polymers, affecting the properties of these materials . This can have downstream effects on various applications of these polymers, such as in the production of synthetic resins, coatings, adhesives, and fibers .
Result of Action
It is known that methacrylates can be used to modify the properties of polymers, which can have various effects depending on the specific application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable but may polymerize if exposed to light or oxygen . It is also flammable and can react with strong oxidizing agents . It should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
It is known that methacrylates can participate in radical polymerization processes This suggests that N-Propyl methacrylate may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
It is known that methacrylates can form hydrogels, which are hydrophilic polymeric networks that can absorb water . These hydrogels can mimic the extracellular matrix of cells and integrate well with surrounding tissue, suggesting that this compound may influence cell function by altering the cellular environment.
Molecular Mechanism
It is known that methacrylates can undergo radical polymerization, a process that involves the formation and breaking of covalent bonds This suggests that this compound may exert its effects at the molecular level by participating in these reactions
Temporal Effects in Laboratory Settings
It is known that methacrylates can form hydrogels, which can change their properties over time in response to environmental conditions . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that methacrylates can participate in radical polymerization processes This suggests that this compound may be involved in metabolic pathways related to these processes
Transport and Distribution
It is known that methacrylates can form hydrogels, which can integrate well with surrounding tissue . This suggests that this compound may be transported and distributed within cells and tissues in a manner similar to these hydrogels.
Subcellular Localization
It is known that methacrylates can form hydrogels, which can mimic the extracellular matrix of cells This suggests that this compound may localize to the extracellular matrix
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl methacrylate can be synthesized through the esterification of methacrylic acid with n-propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: N-Propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), a polymer with excellent mechanical properties.
Copolymerization: It can copolymerize with other monomers, such as methyl methacrylate or butyl acrylate, to produce copolymers with tailored properties.
Common Reagents and Conditions:
Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Solvents: Reactions are often carried out in solvents like toluene or ethyl acetate to control the reaction rate and polymer properties.
Major Products:
Poly(this compound): A homopolymer with high clarity and hardness.
Copolymers: Depending on the comonomers used, the resulting copolymers can have varied properties suitable for different applications.
Scientific Research Applications
N-Propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers for research on material properties.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Its polymers are used in the fabrication of contact lenses and dental materials due to their clarity and biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors.
Comparison with Similar Compounds
Methyl Methacrylate: Similar in structure but with a methyl group instead of a propyl group. It forms polymers with slightly different properties.
Butyl Methacrylate: Contains a butyl group, leading to polymers with increased flexibility compared to N-Propyl methacrylate.
Ethyl Methacrylate: Has an ethyl group, resulting in polymers with properties intermediate between those of methyl and butyl methacrylates.
Uniqueness: this compound is unique due to its balance of properties. It provides a good combination of hardness, clarity, and durability, making it suitable for applications where these characteristics are essential. Its ability to copolymerize with other monomers also allows for the customization of polymer properties to meet specific needs.
Properties
IUPAC Name |
propyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARPDSAXCBDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Record name | N-PROPYL METHACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20966 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-74-9 | |
Record name | Propyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25609-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025973 | |
Record name | Propyl methacrylate | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | N-PROPYL METHACRYLATE | |
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Record name | n-Propyl methacrylate | |
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Boiling Point |
286 °F at 760 mmHg (NTP, 1992), 141 °C | |
Record name | N-PROPYL METHACRYLATE | |
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Record name | n-Propyl methacrylate | |
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Flash Point |
86 °F (NTP, 1992) | |
Record name | N-PROPYL METHACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20966 | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water | |
Record name | N-PROPYL METHACRYLATE | |
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Record name | n-Propyl methacrylate | |
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Density |
0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C | |
Record name | N-PROPYL METHACRYLATE | |
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Record name | n-Propyl methacrylate | |
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Vapor Pressure |
6.38 [mmHg], 6.38 mm Hg at 25 °C | |
Record name | n-Propyl methacrylate | |
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Record name | n-Propyl methacrylate | |
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Color/Form |
Clear, pale orange liquid | |
CAS No. |
2210-28-8 | |
Record name | N-PROPYL METHACRYLATE | |
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Record name | Propyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, propyl ester | |
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Record name | Propyl methacrylate | |
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Record name | Propyl methacrylate | |
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Record name | PROPYL METHACRYLATE | |
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Record name | n-Propyl methacrylate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Propyl methacrylate?
A1: The molecular formula of this compound is C7H12O2, and its molecular weight is 128.17 g/mol.
Q2: Does the glass transition temperature (Tg) of this compound change when blended with other polymers?
A2: Yes, the Tg of this compound can be influenced by blending with other polymers. For instance, in blends with poly(styrene-co-acrylonitrile) (SAN), the miscibility window, and hence the Tg, is affected by the acrylonitrile content of the SAN copolymer. []
Q3: What is the impact of humidity on Langmuir films of this compound?
A3: Although this compound's bulk Tg remains unaffected by humidity, its Langmuir films display significantly reduced surface pressures under high humidity. This phenomenon is attributed to the suppression of water evaporation at high humidity, leading to increased temperature at the film surface and subsequent softening. []
Q4: How does the presence of double bonds in this compound affect its atmospheric plasma polymerization compared to other precursors?
A4: The presence of the carbon-carbon double bond in this compound significantly influences both the deposition rate and the concentration of ester groups on the surface of the resulting plasma polymer compared to precursors with fewer unsaturations. []
Q5: Does the end group of this compound impact its water swelling properties?
A5: Yes, even at relatively high molecular weights, the end group resulting from RAFT polymerization significantly impacts the temperature-dependent swelling behavior of this compound films. []
Q6: Can this compound be used to create microphase-separated structures?
A6: Yes, this compound, when incorporated into block copolymers like polystyrene-block-poly(this compound), can undergo microphase separation upon heating. This property is valuable for creating structured materials with applications in sensors and other technologies. [, ]
Q7: How does the alkyl chain length in poly(alkyl methacrylate)s affect their miscibility with poly(p-methylstyrene-co-methacrylonitrile)?
A7: Increasing the size of the pendant ester group in poly(alkyl methacrylate)s generally decreases their miscibility window with poly(p-methylstyrene-co-methacrylonitrile). []
Q8: How does this compound contribute to the morphology of giant vesicles formed by amphiphilic diblock copolymers?
A8: this compound, when incorporated into the hydrophobic block of amphiphilic diblock copolymers, can influence the morphology of the resulting giant vesicles. The specific morphology depends on the ratio of this compound to other monomers in the hydrophobic block, the overall block lengths, and the self-assembly conditions. [, ]
Q9: What analytical techniques are used to study this compound and its copolymers?
A9: A variety of techniques are employed to study this compound-containing systems, including:
- Differential Scanning Calorimetry (DSC): Used to examine phase behavior, miscibility, and glass transition temperatures of this compound blends and copolymers. [, , , , ]
- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Provides information on the surface and depth profile composition of this compound-containing block copolymer films, aiding in understanding microphase separation and morphology. [, , ]
- Inverse Gas Chromatography (IGC): Used to characterize surface and interfacial properties, as well as transition phenomena like glass transitions in this compound and related polymers. []
- Langmuir Film Studies: Used to investigate the behavior of this compound at the air-water interface, providing insights into its surface pressure and response to humidity. []
Q10: How is this compound quantified in complex mixtures?
A10: Gas chromatography, particularly when coupled with flame ionization detection (GC-FID), is a common technique for quantifying this compound in mixtures, such as workplace air samples. []
Q11: Can computational methods be used to study this compound systems?
A11: Yes, computational chemistry techniques are valuable for understanding the properties and behavior of this compound and its derivatives. Molecular dynamics simulations can provide insights into molecular interactions, phase behavior, and dynamics of these systems. []
Q12: Are there any concerns about the long-term stability of this compound-based coatings?
A12: Research on the aging of varnish samples containing poly-N-propyl methacrylate, exposed to sunlight over extended periods, revealed a steady decline in solubility over time. []
Q13: Are there any alternative materials to this compound in its various applications?
A13: The choice of alternative materials depends on the specific application of this compound. For instance, in blends with poly(vinyl chloride), poly(n-butyl methacrylate) might be considered as an alternative to this compound, depending on the desired miscibility behavior. []
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